3-(4-ethylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the ethylphenyl and nitrophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Methylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- **3-(4-Isopropylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
The uniqueness of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H28N4O5 |
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Molecular Weight |
548.6 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C32H28N4O5/c1-2-22-11-14-26(15-12-22)35-31(38)28-16-13-25(30(37)33-18-17-23-7-4-3-5-8-23)20-29(28)34(32(35)39)21-24-9-6-10-27(19-24)36(40)41/h3-16,19-20H,2,17-18,21H2,1H3,(H,33,37) |
InChI Key |
XDXNYGIPUGJQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N(C2=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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